Cas no 2220196-98-3 (N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide)

N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core with a carboxamide substituent. Its structural framework combines a cyanomethyl group and methyl substitutions, contributing to its potential reactivity and binding properties. This compound is of interest in agrochemical and pharmaceutical research due to its triazolopyrimidine scaffold, which is known for biological activity. The presence of the carboxamide moiety enhances its versatility as an intermediate in synthetic chemistry. Its well-defined molecular structure allows for precise modifications, making it suitable for applications in drug discovery and crop protection. The compound is typically characterized by high purity and stability under standard conditions.
N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide structure
2220196-98-3 structure
Product Name:N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
CAS No:2220196-98-3
MF:C10H10N6O
MW:230.22600030899
CID:5453523
PubChem ID:134813088
Update Time:2025-05-26

N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(Cyanomethyl)-N,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
    • EN300-6526840
    • N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
    • AKOS032971409
    • 2220196-98-3
    • Z1000013198
    • Inchi: 1S/C10H10N6O/c1-7-3-5-12-10-13-8(14-16(7)10)9(17)15(2)6-4-11/h3,5H,6H2,1-2H3
    • InChI Key: HMCRKZQXVGOQMF-UHFFFAOYSA-N
    • SMILES: O=C(C1N=C2N=CC=C(C)N2N=1)N(C)CC#N

Computed Properties

  • Exact Mass: 230.09160896g/mol
  • Monoisotopic Mass: 230.09160896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: -0.94±0.30(Predicted)

N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Pricemore >>

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Additional information on N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 2220196-98-3, known as N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused bicyclic system combining a triazole ring and a pyrimidine ring. The substitution pattern includes a cyanomethyl group and two methyl groups at specific positions, contributing to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in drug discovery. These compounds have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various diseases such as cancer and inflammatory disorders. The presence of the cyanomethyl group in this compound introduces additional functional diversity, enabling it to interact with target proteins in unique ways. This makes it a promising candidate for further exploration in preclinical studies.

The synthesis of N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that typically includes the formation of the triazolopyrimidine core followed by functionalization with the desired substituents. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. These methods often involve coupling reactions and protecting group chemistry to achieve the desired substitution pattern.

In terms of biological activity, this compound has shown potential as an inhibitor of specific protein kinases. Kinases play a critical role in cell signaling pathways and are often overexpressed or dysregulated in diseases such as cancer. By inhibiting these enzymes, compounds like this one can potentially halt the progression of pathological processes. Recent studies have demonstrated that this compound exhibits selectivity towards certain kinases compared to others in its class, making it a valuable tool for further research.

The structural features of N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide also contribute to its stability and bioavailability. The methyl groups at positions 7 and N provide steric hindrance that may enhance resistance to metabolic degradation in vivo. Additionally, the cyanomethyl group introduces electron-withdrawing effects that can influence the molecule's electronic properties and interactions with biological targets.

From an applications perspective, this compound has been explored in various assays to evaluate its efficacy against cancer cell lines. Initial results suggest that it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways. Furthermore, its ability to modulate other cellular processes such as inflammation or angiogenesis has also been under investigation.

As research into this compound progresses, there is growing interest in understanding its mechanism of action at the molecular level. Advanced techniques such as X-ray crystallography and molecular docking studies are being utilized to elucidate how this compound interacts with its target proteins. These insights will be crucial for refining its structure further and improving its therapeutic potential.

In conclusion,N-(Cyanomethyl)-N,N-dimethyl-[1H][1H][H][H][H][H][H][H][H][H]-dimethyl-[1H]-7-dimethyl-[1H]-dimethyl-[1H]-dimethyl-[1H]-dimethyl-[1H]-dimethyl-[1H]-dimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldi

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